

An In-depth Technical Guide to the Toxicological Profile of Disperse Red 17

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 17*

Cat. No.: *B15556278*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 17, also known as C.I. 11210, is a monoazo dye used in the textile industry and in hair dye formulations.^{[1][2]} Its chemical name is 2,2'-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol. Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring consumer safety. This technical guide provides a comprehensive overview of the available safety data for **Disperse Red 17**, with a focus on quantitative data, experimental methodologies, and an exploration of its potential mechanisms of toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Red 17** is presented below. It is important to note that the purity of the tested substance in various studies has been reported with different amounts of dispersant, which can influence the observed results.^[3]

Property	Value	Reference
Molecular Formula	$C_{17}H_{20}N_4O_4$	[3]
Molecular Weight	344.37 g/mol	[3]
Melting Point	150-152 °C	[3]
Boiling Point	Decomposition at 175°C	[3]
log Po/w	3.575 (for a 31.5% purity sample)	[3]

Toxicological Profile

Acute Toxicity

Disperse Red 17 exhibits low acute oral toxicity.[\[3\]](#) No data is available for acute dermal or inhalation toxicity.[\[3\]](#)

Table 1: Acute Oral Toxicity of **Disperse Red 17**[\[3\]](#)

Species	Guideline	Method	Vehicle	Dose (mg/kg bw)	Results
Rat	Based on OECD 401 (Limit Test)	Gavage	Water	2000	$LD_{50} > 2000$ mg/kg bw. No mortality or signs of systemic toxicity.

A limit test was conducted based on OECD Guideline 401.[\[3\]](#)

- Test System: Groups of 5 male and 5 female rats were used.
- Dose Administration: A single dose of 2000 mg/kg body weight was administered by gastric gavage.[\[3\]](#) A preliminary range-finding study with dose levels from 100 to 2000 mg/kg bw was performed to select the limit dose.[\[3\]](#)

- Observations: Animals were observed for mortality and clinical signs at 1, 2, and 4 hours after dosing and then daily for 14 days.[\[3\]](#) Body weights were recorded on days 1, 8, and 15. [\[3\]](#)
- Endpoint: The study aimed to determine the LD₅₀ value. A macroscopic examination of the main organs was performed after autopsy.[\[3\]](#)

Irritation and Corrosivity

Disperse Red 17 is not considered to be a skin irritant but is classified as a slight eye irritant. [\[3\]](#)

Table 2: Irritation Potential of **Disperse Red 17**[\[3\]](#)

Test	Species	Guideline	Method	Results
Skin Irritation	Rabbit	OECD 404	0.5 g of the substance was applied to the skin for 4 hours under a semi-occlusive patch.	Not irritating. No signs of irritation were observed.
Eye Irritation	Rabbit	OECD 405	0.1 g of the neat substance was instilled into the eye without rinsing.	Slightly irritating.

The study was performed according to OECD Guideline 404.[\[3\]](#)

- Test System: 3 female rabbits were used.
- Procedure: 0.5 g of the test substance, moistened with water, was applied to a 6.25 cm² area of intact skin.[\[3\]](#) A semi-occlusive patch was applied for a 4-hour period.[\[3\]](#)
- Observations: Skin reactions were observed and scored at specified intervals after patch removal.

The study was conducted in compliance with OECD Guideline 405.[\[3\]](#)

- **Test System:** Rabbits were used for this study.
- **Procedure:** 0.1 g of the neat substance was applied once to the right eye of each animal without rinsing.[\[3\]](#) The left eye served as a control.[\[3\]](#)
- **Observations:** Ocular reactions were recorded at 1, 24, 48, and 72 hours after instillation and evaluated according to a modified Kay and Calandra scale.[\[3\]](#)

Skin Sensitization

Disperse Red 17 is considered to have a sensitizing potential.[\[4\]](#)[\[5\]](#) While a specific Local Lymph Node Assay (LLNA) with a calculated EC3 value for **Disperse Red 17** was not found in the reviewed literature, the GHS classification indicates it may cause an allergic skin reaction. [\[4\]](#) Clinical patch tests have shown that **Disperse Red 17** can cause sensitizing properties in humans.[\[3\]](#)

Genotoxicity

Disperse Red 17 has shown mixed results in genotoxicity assays. It was mutagenic in an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test (HPRT assay).[\[3\]](#) However, it was not mutagenic in an in vivo mammalian erythrocyte micronucleus test.[\[3\]](#)

Table 3: Genotoxicity of **Disperse Red 17**[\[3\]](#)

Test	Test System	Guideline	Metabolic Activation	Concentrations/Doses	Results
Ames Test	S. typhimurium strains TA98, TA100, TA1535, TA1537, TA1538, TA102	OECD 471	With and without S9	3 - 5000 µg/plate	Mutagenic in TA98 (with and without S9) and TA100 (with and without S9).
HPRT Gene Mutation Assay	Chinese Hamster V79 Cells	OECD 476	With and without S9	Exp 1 (-S9): 120.9-725.3 µg/ml; Exp 1 (+S9): 241.7-1632 µg/ml; Exp 2 (-S9): 17-153 µg/ml	Mutagenic. A dose-dependent increase in mutant frequency was observed.
In vivo Micronucleus Test	NMRI mice	OECD 474	N/A	437.5, 875, 1750 mg/kg bw (oral gavage)	Not mutagenic. A statistically significant increase in micronuclei at the highest dose after 48h was not considered biologically relevant as it fell within the historical control data range.

The study was conducted according to OECD Guideline 471.[\[3\]](#)

- Test System: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and TA102.
- Procedure: The plate incorporation method was used. Eight concentrations of **Disperse Red 17**, ranging from 3 to 5000 μ g/plate, were tested in the presence and absence of a metabolic activation system (S9 mix).^[3]
- Endpoint: The number of revertant colonies was counted and compared to the solvent control.

The study was performed in compliance with OECD Guideline 476.^[3]

- Test System: Chinese Hamster V79 cells.
- Procedure: Duplicate cultures were treated with various concentrations of **Disperse Red 17** in two independent experiments, with and without S9 mix.^[3] Treatment times were 4 hours (with and without S9) and 24 hours (without S9).^[3]
- Endpoint: The frequency of mutations at the hypoxanthine-guanine phosphoribosyl transferase (hprt) locus was determined.

The study followed OECD Guideline 474.^[3]

- Test System: Groups of 5 male NMRI mice per dose.
- Dose Administration: A single oral administration by gavage at doses of 437.5, 875, and 1750 mg/kg body weight.
- Procedure: Bone marrow was collected 24 and 48 hours after treatment. Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. At least 2000 PCEs per animal were scored.^[3]
- Endpoint: The frequency of micronucleated PCEs was determined.

Carcinogenicity

The available data on the carcinogenicity of **Disperse Red 17** is insufficient to make a definitive assessment. A skin painting study was deemed inadequate due to limitations in reporting and

experimental design.[3] No long-term carcinogenicity studies by the oral route, such as those conducted by the National Toxicology Program (NTP), were found for **Disperse Red 17**.[6][7]

Reproductive and Developmental Toxicity

Based on the available data, **Disperse Red 17** does not show reproductive or developmental toxicity at the tested doses.

Table 4: Reproductive and Developmental Toxicity of **Disperse Red 17**[4][8]

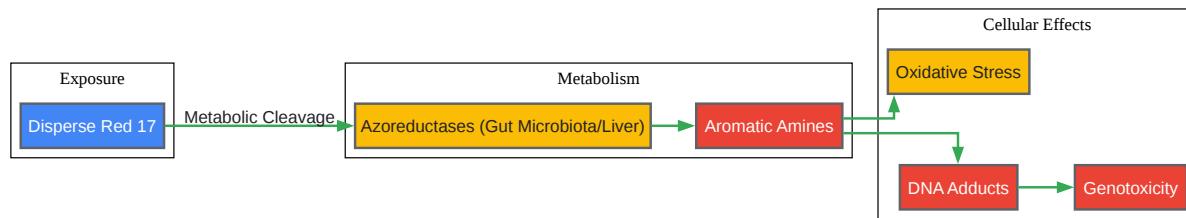
Study Type	Species	Guideline	Doses (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Key Findings
Developmental Toxicity	Rat	OECD 414	0, 10, 30, 200	Maternal: 30; Developmental: 200	No adverse effects on embryonic or fetal development. Maternal toxicity (reduced body weight gain) observed at 200 mg/kg bw/day.
One-Generation Reproduction Toxicity	Rat	OECD 415	0, 10, 30, 200	Parental Systemic: 10; Reproductive: 200; Offspring: 200	No adverse effects on reproductive performance or offspring development. Systemic toxicity in parents (hemosiderin deposition in the spleen of females) observed at 30 and 200 mg/kg bw/day.

This study was conducted according to OECD Guideline 414.[\[4\]](#)[\[8\]](#)

- Test System: Pregnant Sprague-Dawley rats.
- Dose Administration: The test substance was administered by oral gavage from gestation day 6 to 15.
- Observations: Dams were observed for clinical signs, body weight, and food consumption. At termination, uterine contents were examined, and fetuses were evaluated for external, visceral, and skeletal abnormalities.
- Endpoints: Maternal toxicity, and developmental endpoints including fetal viability, growth, and morphology.

This study followed OECD Guideline 415.[\[4\]](#)[\[8\]](#)[\[9\]](#)

- Test System: Male and female Sprague-Dawley rats.
- Dose Administration: The test substance was administered daily by oral gavage to the parental (F0) generation for a pre-mating period, during mating, and through gestation and lactation for females.
- Observations: Parental animals were observed for effects on mating, fertility, pregnancy, and parturition. The F1 generation was observed for viability, growth, and development until weaning.
- Endpoints: Parental systemic toxicity, reproductive performance, and offspring viability and growth.


Mechanism of Toxicity and Signaling Pathways

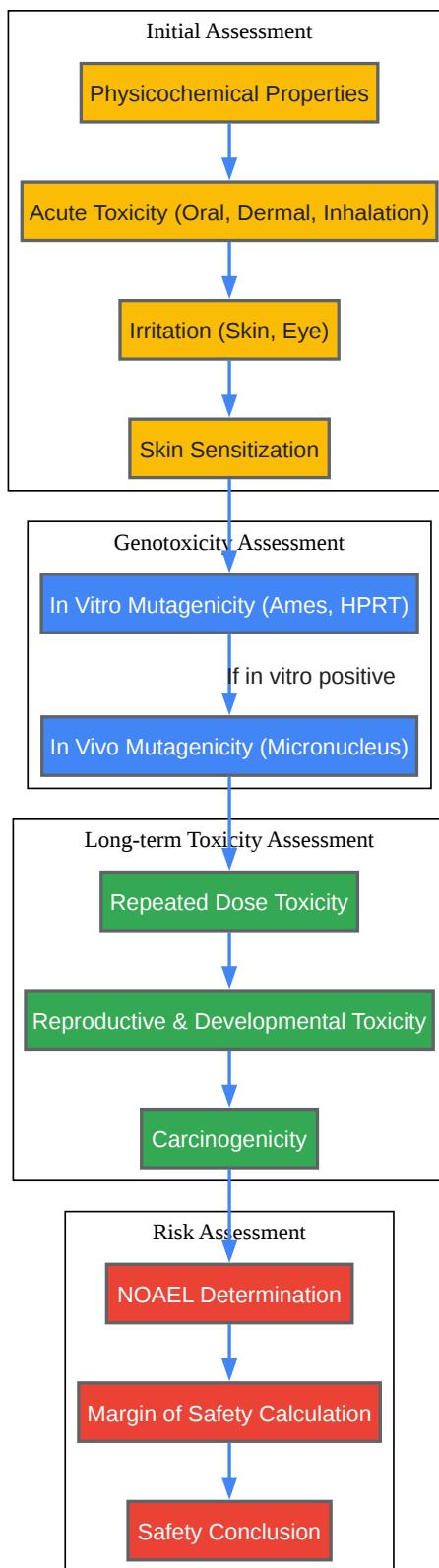
The precise molecular signaling pathways affected by **Disperse Red 17** have not been extensively elucidated in the available literature. However, as an azo dye, its toxicity is likely linked to its metabolism. Azo dyes can be cleaved by azoreductases, particularly by the gut microbiota, to form aromatic amines. In the case of **Disperse Red 17**, this would likely result in the formation of p-nitroaniline and N,N-bis(2-hydroxyethyl)-3-methyl-p-phenylenediamine.

Aromatic amines are a class of chemicals with known toxicological properties, including carcinogenicity and genotoxicity.[\[3\]](#) The toxicity of these metabolites could be a key factor in

the overall toxicological profile of **Disperse Red 17**. Some azo dyes and their metabolites have been shown to induce oxidative stress.^[5]

The diagram below illustrates the general metabolic activation pathway for azo dyes and the potential for subsequent toxicity.

[Click to download full resolution via product page](#)


Caption: General metabolic pathway of azo dyes leading to potential toxicity.

Conclusion

Disperse Red 17 demonstrates low acute oral toxicity and is not a skin irritant, though it is a slight eye irritant. It has a potential for skin sensitization. In vitro genotoxicity tests were positive, but an in vivo micronucleus test was negative. No evidence of reproductive or developmental toxicity was observed at the tested doses. The available data on carcinogenicity is insufficient for a conclusive assessment. The Scientific Committee on Consumer Safety (SCCS) concluded in 2013 that **Disperse Red 17** is safe for use as an ingredient in non-oxidative hair dye formulations at a maximum concentration of 0.2% and in oxidative hair dye formulations at a maximum concentration of 2.0%, provided the nitrosamine content is below 50 ppb and it is not used with nitrosating agents. Further research into the specific molecular signaling pathways affected by **Disperse Red 17** and its metabolites would provide a more complete understanding of its toxicological profile.

Experimental Workflows

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like **Disperse Red 17**, incorporating the key studies discussed in this guide.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for toxicological safety assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Extrapolating local lymph node assay EC3 values to estimate relative sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. Screening assessment - Canada.ca [canada.ca]
- 8. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of Disperse Red 17]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15556278#toxicological-profile-and-safety-data-for-disperse-red-17>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com